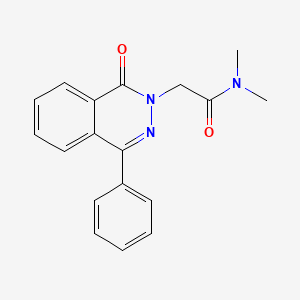
5-(2-methyl-1-benzofuran-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(2-methyl-1-benzofuran-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been reported through various methodologies. For instance, Hiremath et al. (2018) detailed the synthesis of a related compound, 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione, via a combined computational and experimental approach, highlighting the importance of spectroscopic techniques in characterizing such compounds (Hiremath et al., 2018). Anterbedy et al. (2021) developed a practical methodology for the synthesis of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids, demonstrating the versatility of the oxadiazole backbone in synthesizing novel compounds (Anterbedy et al., 2021).
Molecular Structure Analysis
The molecular structure of related oxadiazole compounds has been extensively analyzed using various spectroscopic and computational methods. Jiang et al. (2012) investigated the UV-vis absorption and fluorescence spectral characteristics of a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, providing insights into the effect of substituents on the optical properties of these compounds (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of oxadiazole derivatives have been a subject of interest due to their potential applications. Zhu et al. (2021) synthesized an energetic material precursor, highlighting the importance of intermolecular hydrogen bonds and π-interactions in determining the stability and reactivity of these compounds (Zhu et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of oxadiazole derivatives in different environments. Studies like those by Ammal et al. (2018) on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid provide valuable information on the physical characteristics of these compounds under specific conditions (Ammal et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for the application of oxadiazole derivatives. Irfan et al. (2022) synthesized benzofuran-oxadiazole molecules and screened them for bacterial tyrosinase inhibition activity, demonstrating the bioactivity potential of these compounds (Irfan et al., 2022).
properties
IUPAC Name |
5-(2-methyl-1-benzofuran-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-12-7-10(2-3-13(12)19-9)15-16-14(17-20-15)11-4-5-18-8-11/h2-3,6-7,11H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWCAFMNMGBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5651507.png)
![8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651513.png)
![3-(2-methoxyphenyl)-5-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,4-oxadiazole](/img/structure/B5651521.png)
![2-ethyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5651522.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5651527.png)
![N-[(5-chloro-2-thienyl)sulfonyl]benzamide](/img/structure/B5651534.png)
![2-[(2-carboxyethyl)sulfinyl]benzoic acid](/img/structure/B5651546.png)
![4-({4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-furyl}methyl)morpholine](/img/structure/B5651559.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5651564.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5651593.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651598.png)